![molecular formula C15H15Cl2NO2 B1437174 N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline CAS No. 356532-71-3](/img/structure/B1437174.png)

N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline

Übersicht

Beschreibung

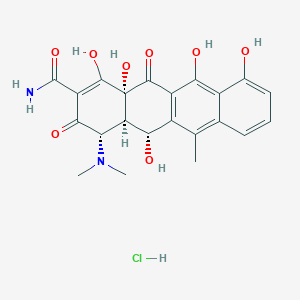

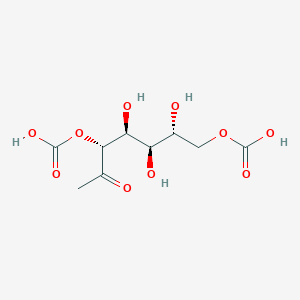

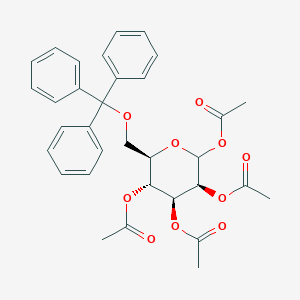

N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline, also known as Dichlorprop-P , is a chemical compound with the molecular formula C15H15Cl2NO2 and a molar mass of 312.2 g/mol . It falls under the category of herbicides and is commonly used in agriculture for weed control.

Synthesis Analysis

The synthesis of Dichlorprop-P involves the reaction of 4-methoxyaniline with 2,4-dichlorophenoxyacetic acid . The resulting compound exhibits selective herbicidal properties against broadleaf weeds.

Molecular Structure Analysis

Dichlorprop-P’s molecular structure consists of an aniline group (NH2) attached to a 2,4-dichlorophenoxyethyl moiety. The chlorine atoms contribute to its herbicidal activity, while the methoxy group enhances its solubility.

Chemical Reactions Analysis

Dichlorprop-P undergoes hydrolysis in soil, releasing the active form, which inhibits plant growth by disrupting auxin signaling pathways. It primarily affects broadleaf plants, sparing grasses.

Physical And Chemical Properties Analysis

- Melting Point : Approximately 80°C

- Solubility : Moderately soluble in water

- Density : Predicted to be 1.291 g/cm³

- Boiling Point : Predicted to be 466.6°C

Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Amination

Palladium-catalyzed amination processes involving aryl halides and triflates provide a methodology for creating complex amines from simpler precursors. This technique is crucial for constructing nitrogen-containing compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science (Wolfe & Buchwald, 2003).

Synthesis and Copolymerization

Novel trisubstituted ethylenes, including phenoxy ring-substituted methoxyethyl phenylcyanoacrylates, have been synthesized and copolymerized with styrene, indicating the versatility of these compounds in creating new polymeric materials (Schjerven et al., 2020).

Corrosion Inhibition

Quinoxalines compounds, through quantum chemical calculations, have shown potential as corrosion inhibitors, providing insights into how structural modifications can impact inhibition efficiency. This research could inform the design of new compounds for protecting metals in acidic environments (Zarrouk et al., 2014).

Chemical Deposition of Polymers

Studies on the chemical in situ deposition of polyaniline and its derivatives on gold electrodes offer perspectives on surface modifications for enhancing electronic properties, which could be applicable in sensor technology and electronics (Mazur & Krysiński, 2001).

Kinase Inhibition

Research into the synthesis and optimization of compounds for Src kinase inhibition highlights the potential for chemical derivatives to serve as lead compounds in therapeutic development for diseases involving aberrant kinase activity (Boschelli et al., 2001).

Safety And Hazards

- Toxicity : Dichlorprop-P is moderately toxic to humans. Avoid skin contact and inhalation.

- Environmental Impact : It can persist in soil and water, affecting non-target plants.

- PPE Recommendations : Use appropriate protective gear during handling.

Zukünftige Richtungen

- Formulation Optimization : Research on improving formulation for better efficacy.

- Environmental Impact Assessment : Evaluate its long-term effects on ecosystems.

- Resistance Management : Monitor and manage herbicide resistance.

Eigenschaften

IUPAC Name |

N-[2-(2,4-dichlorophenoxy)ethyl]-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NO2/c1-19-13-5-3-12(4-6-13)18-8-9-20-15-7-2-11(16)10-14(15)17/h2-7,10,18H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVBWRWWPHANPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCCOC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B1437095.png)

![3,4-Dichloro-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1437099.png)

![N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline](/img/structure/B1437101.png)

![N-[2-(2,3-Dimethoxyphenyl)ethyl]-2-chlorobenzamide](/img/structure/B1437106.png)